19-Hete

Description

Structure

3D Structure

Properties

CAS No. |

79551-85-2 |

|---|---|

Molecular Formula |

C20H32O3 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

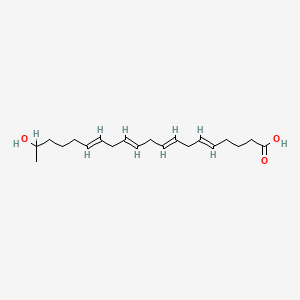

(5Z,8Z,11Z,14Z)-19-hydroxyicosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10- |

InChI Key |

XFUXZHQUWPFWPR-TWVHMNNTSA-N |

Isomeric SMILES |

CC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |

Canonical SMILES |

CC(CCCC=CCC=CCC=CCC=CCCCC(=O)O)O |

physical_description |

Solid |

Synonyms |

19(S)-hydroxyeicosatetraenoic acid 19-HETE 19-hydroxy-5,8,11,14-eicosatetraenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 19-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid (AA). As a member of the eicosanoid family, this compound plays a significant role in various physiological and pathophysiological processes, including the regulation of vascular tone and inflammation. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, detailing the key enzymes involved, their kinetic properties, and the downstream signaling pathways. Furthermore, this guide includes detailed experimental protocols for the analysis of this compound synthesis and function, intended to serve as a valuable resource for researchers in the field.

Core Synthesis Pathway of this compound

The primary route for the synthesis of this compound from arachidonic acid is through the action of cytochrome P450 (CYP) enzymes. This monooxygenase reaction involves the insertion of an oxygen atom at the ω-1 position of the arachidonic acid molecule. Several CYP isoforms have been identified to catalyze this reaction, often in conjunction with the production of the regioisomer 20-HETE (ω-hydroxylation product). The specific CYP enzyme involved can influence the ratio of this compound to 20-HETE produced.

Key Enzymes in this compound Synthesis

The main families of CYP enzymes implicated in the synthesis of this compound in humans are CYP4A, CYP4F, and CYP2E.

-

CYP4A Family: CYP4A11 is a prominent member of this family that metabolizes arachidonic acid to both this compound and 20-HETE.

-

CYP4F Family: CYP4F2 is a key enzyme in this family, also responsible for the production of both this compound and 20-HETE.[1]

-

CYP2E Family: CYP2E1 is another important enzyme that contributes to the formation of this compound from arachidonic acid.

The relative contribution of each enzyme to this compound synthesis can vary depending on the tissue and physiological conditions.

Quantitative Data on this compound Synthesis

The enzymatic conversion of arachidonic acid to this compound and its related metabolites has been quantitatively characterized for several key CYP enzymes. The following tables summarize the available kinetic parameters and product distribution.

Table 1: Kinetic Parameters of Human CYP Enzymes for Arachidonic Acid Metabolism

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/nmol P450) | Reference |

| CYP4A11 | Arachidonic Acid | 228 | 49.1 (for 20-HETE) | [1][2] |

| CYP4F2 | Arachidonic Acid | 24 | 7.4 (for 20-HETE) | [1][2] |

| CYP2E1 | Arachidonic Acid | 62 | 5 (for total metabolites) |

Table 2: Product Distribution of Arachidonic Acid Metabolism by Human CYP Enzymes

| Enzyme | This compound (% of total metabolites) | 20-HETE (% of total metabolites) | Other Metabolites (% of total metabolites) | Reference |

| CYP4A11 | ω-1 to ω ratio of 1:4.7 | ω-1 to ω ratio of 4.7:1 | - | |

| CYP2E1 | 46 | - | 18-HETE (32%), EETs (~18%) |

Signaling Pathway of 19(S)-HETE

19(S)-HETE, a specific stereoisomer of this compound, has been identified as a potent signaling molecule. It exerts its biological effects primarily by acting as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).

Activation of the Prostacyclin (IP) Receptor

Binding of 19(S)-HETE to the IP receptor initiates a signaling cascade that involves the activation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, most notably vasodilation and inhibition of platelet aggregation.

Table 3: Functional Parameters of 19(S)-HETE on the Prostacyclin (IP) Receptor

| Parameter | Value (nM) | Cell Line/System | Reference |

| EC₅₀ | 520 | MEG-01 (human megakaryoblastic) | |

| EC₅₀ | 567 | Heterologously expressed IP receptor |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound synthesis and signaling.

Protocol 1: In Vitro this compound Synthesis Assay Using Recombinant CYP Enzymes

This protocol describes a method to measure the in vitro synthesis of this compound from arachidonic acid using recombinant human CYP enzymes.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP4A11, CYP4F2, or CYP2E1) co-expressed with NADPH-cytochrome P450 reductase

-

Arachidonic acid (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

This compound analytical standard

-

Internal standard (e.g., this compound-d8)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

Recombinant CYP enzyme (final concentration typically 10-50 pmol/mL)

-

NADPH regenerating system

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add arachidonic acid (final concentration typically 1-50 µM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.

-

Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of this compound by UHPLC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: 30-95% B (linear gradient)

-

12-14 min: 95% B

-

14-14.1 min: 95-30% B (linear gradient)

-

14.1-16 min: 30% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 319.2 → Product ion (m/z) specific fragments (e.g., 275.2, 167.1)

-

Internal Standard (this compound-d8): Precursor ion (m/z) 327.2 → Product ion (m/z) specific fragments

-

-

Optimization: Optimize cone voltage and collision energy for each transition to achieve maximum sensitivity.

Protocol 3: Cell-Based Assay for this compound Production

This protocol describes a method to measure the production of this compound in cultured cells.

Materials:

-

Cell line of interest (e.g., human renal proximal tubule cells)

-

Cell culture medium and supplements

-

Arachidonic acid

-

Internal standard (e.g., this compound-d8)

-

Solvents for extraction (e.g., ethyl acetate)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to 80-90% confluency.

-

Starvation (Optional): To reduce basal levels of arachidonic acid metabolites, cells can be incubated in serum-free medium for a few hours prior to the experiment.

-

Cell Stimulation: Replace the medium with fresh serum-free medium containing arachidonic acid (typically 1-20 µM).

-

Incubation: Incubate the cells for a specified time (e.g., 1-4 hours) at 37°C.

-

Sample Collection: Collect the cell culture supernatant.

-

Extraction:

-

Add the internal standard to the supernatant.

-

Acidify the supernatant to pH 3-4 with formic acid.

-

Extract the lipids with two volumes of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic (upper) phase.

-

-

Sample Preparation for LC-MS/MS: Evaporate the organic solvent to dryness under nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis as described in Protocol 2.

Protocol 4: cAMP Accumulation Assay

This protocol details a method to measure the intracellular accumulation of cAMP in response to 19(S)-HETE stimulation.

Materials:

-

Cells expressing the prostacyclin (IP) receptor (e.g., MEG-01 cells or a recombinant cell line)

-

19(S)-HETE

-

Forskolin (positive control)

-

IBMX (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treatment: Aspirate the culture medium and wash the cells with assay buffer. Add assay buffer containing IBMX (typically 0.5 mM) to each well and incubate for 15-30 minutes at room temperature to inhibit cAMP degradation.

-

Cell Stimulation: Add different concentrations of 19(S)-HETE (or forskolin for the positive control) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the 19(S)-HETE concentration to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

This compound Synthesis Pathway

Caption: Enzymatic conversion of Arachidonic Acid to this compound by CYP450 enzymes.

19(S)-HETE Signaling Pathway

Caption: Signaling cascade initiated by 19(S)-HETE binding to the IP receptor.

Experimental Workflow for In Vitro this compound Synthesis and Analysis

Caption: Workflow for in vitro synthesis and analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mechanism of Action of 19-HETE in Vasodilation

Introduction

19-Hydroxyeicosatetraenoic acid (this compound) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As a member of the eicosanoid family, it plays a significant role in regulating cardiovascular, renal, and pulmonary functions.[1][3] While its structurally related counterpart, 20-HETE, is predominantly known as a vasoconstrictor, this compound is generally recognized for its vasodilatory properties.[1][2] Recent research has elucidated a novel and specific mechanism of action for 19(S)-HETE, identifying it as a full orthosteric agonist of the prostacyclin (IP) receptor.[1] This guide provides a comprehensive overview of the synthesis, signaling pathways, quantitative effects, and experimental evaluation of this compound's vasodilatory action.

Biosynthesis of this compound

Arachidonic acid is metabolized by various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases.[1][4][5] The synthesis of this compound occurs via the CYP450 pathway, specifically through the action of ω-1 hydroxylases.[6][7]

-

Enzymes Involved: Multiple CYP450 isoforms can produce this compound, including members of the CYP4A and CYP4F families, as well as CYP2E1.[2][7][8]

-

Stereoisomers: The hydroxylation of arachidonic acid at the 19th carbon results in two main stereoisomers: 19(S)-HETE and 19(R)-HETE.[8][9] Studies have shown that these isomers can have different biological activities, with 19(S)-HETE being the primary driver of IP receptor-mediated vasodilation.[1] In contrast, 19(R)-HETE has been noted to be more effective in antagonizing the vascular sensitizing effects of 20-HETE.[2]

Core Mechanism of Vasodilation: IP Receptor Activation

The principal mechanism underlying 19(S)-HETE-induced vasodilation is its direct activation of the Gs-protein coupled prostacyclin receptor (IP receptor).[1][3] This action is independent of COX-1/2 enzyme activity, distinguishing it from pathways that rely on the synthesis of prostacyclin itself.[1]

The signaling cascade proceeds as follows:

-

Binding: 19(S)-HETE binds to and activates the IP receptor on vascular smooth muscle cells.[1]

-

G-Protein Activation: The activated IP receptor stimulates the associated Gs alpha subunit (Gαs).[1]

-

Adenylyl Cyclase Activation: Gαs activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1]

-

cAMP Accumulation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA activation initiates a cascade of phosphorylation events that ultimately decrease intracellular calcium levels and reduce the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.

References

- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | Synthesis of (16-20)-hydroxyeicosatetraenoic acids (HETE) [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the 19-HETE Signaling Cascade and Intracellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-hydroxyeicosatetraenoic acid (19-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, is an important signaling molecule with significant roles in the regulation of cardiovascular and renal function. This technical guide provides a comprehensive overview of the this compound signaling cascade, focusing on its synthesis, molecular targets, and downstream intracellular pathways. Particular emphasis is placed on the stereospecific actions of 19(S)-HETE and 19(R)-HETE, detailing their distinct mechanisms of action in vasoregulation and platelet function. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound signaling, and includes visualizations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

The metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes generates a variety of bioactive eicosanoids, including hydroxyeicosatetraenoic acids (HETEs). Among these, this compound has emerged as a critical regulator of vascular tone and platelet activity.[1][2] Produced by several CYP isoforms, this compound's biological effects are highly dependent on its stereochemistry, with the (S) and (R) enantiomers often exhibiting distinct or even opposing actions.[3][4] 19(S)-HETE has been identified as a potent vasodilator and inhibitor of platelet aggregation, primarily through its interaction with the prostacyclin (IP) receptor.[2][5] In contrast, 19(R)-HETE has been shown to antagonize the vasoconstrictor effects of the related metabolite, 20-HETE.[3] Understanding the intricate signaling pathways of this compound is crucial for the development of novel therapeutics targeting cardiovascular diseases such as hypertension.

Synthesis of this compound

This compound is synthesized from arachidonic acid by the action of several cytochrome P450 enzymes. The primary isoforms involved in its production include CYP2E1, CYP2U1, and CYP2J9.[2][6] Notably, the stereoselectivity of the synthesis can vary depending on the specific CYP isoform. For instance, CYP2E1 produces a mixture of 19(S)-HETE and 19(R)-HETE.[3][4]

The 19(S)-HETE Signaling Cascade

The biological effects of 19(S)-HETE are predominantly mediated through its action as a full orthosteric agonist of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR).[2][5]

Receptor Activation and Second Messenger Production

Binding of 19(S)-HETE to the IP receptor activates the associated Gs alpha subunit (Gαs). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels is a key event in the 19(S)-HETE signaling cascade.

Downstream Effects

The elevation of intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets in vascular smooth muscle cells and platelets.

-

Vasorelaxation: In vascular smooth muscle cells, PKA-mediated phosphorylation leads to a decrease in intracellular calcium levels and desensitization of the contractile machinery to calcium, resulting in vasorelaxation.[2]

-

Platelet Inhibition: In platelets, activation of the PKA pathway inhibits platelet activation and aggregation, contributing to the antithrombotic effects of 19(S)-HETE.[2][7]

The Antagonistic Role of 19(R)-HETE

Quantitative Data Summary

The following tables summarize the key quantitative data related to the interaction of this compound with its signaling components.

Table 1: Receptor Activation and Second Messenger Production

| Compound | Assay | Cell Line/System | EC50 | Reference(s) |

|---|---|---|---|---|

| 19(S)-HETE | cAMP Accumulation | MEG-01 cells | 520 nM | [2][7] |

| 19(S)-HETE | IP Receptor Activation | COS-1 cells (heterologous expression) | 567 nM |[2][7] |

Table 2: Receptor Binding Affinity

| Compound | Radioligand | Receptor | Ki | Reference(s) |

|---|

| 19(S)-HETE | [3H]-iloprost | IP Receptor | ~660 nM (IC50) |[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling cascade.

Measurement of cAMP Accumulation (GloSensor™ Assay)

This protocol describes a bioluminescence-based assay to measure changes in intracellular cAMP levels in response to this compound.

Materials:

-

Cells of interest (e.g., MEG-01 or HEK293T)

-

GloSensor™ cAMP Reagent (Promega)

-

This compound and other test compounds

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density optimized for your cell line and allow them to adhere overnight.

-

Transfection (for non-endogenous receptor expression): Transfect cells with a plasmid encoding the IP receptor and the GloSensor™-22F cAMP plasmid using a suitable transfection reagent. Incubate for 24-48 hours.

-

Reagent Equilibration: On the day of the assay, remove the culture medium and add the GloSensor™ cAMP Reagent diluted in an appropriate buffer (e.g., CO2-independent medium). Incubate at room temperature for at least 2 hours.[9][10]

-

Compound Addition: Add serial dilutions of this compound or control compounds to the wells.

-

Signal Measurement: Measure luminescence at various time points (e.g., every 2-5 minutes for kinetic measurements, or at a fixed endpoint of 15-30 minutes) using a plate-reading luminometer.[9]

-

Data Analysis: Normalize the luminescence signal to that of vehicle-treated cells. Plot the normalized data against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Wire Myography for Vasorelaxation

This protocol details the use of wire myography to assess the vasorelaxant effects of this compound on isolated arterial segments.

Materials:

-

Isolated arteries (e.g., mouse mesenteric artery or thoracic aorta)

-

Wire myograph system

-

Physiological Salt Solution (PSS), aerated with 95% O2 / 5% CO2

-

Vasoconstrictor (e.g., Phenylephrine)

-

This compound

Procedure:

-

Vessel Dissection and Mounting: Dissect the desired artery in cold PSS and cut it into 2 mm rings. Carefully mount the rings on the wires of the myograph chamber.[11]

-

Equilibration and Normalization: Equilibrate the mounted vessels in PSS at 37°C for at least 30 minutes. Perform a normalization procedure to determine the optimal resting tension for each vessel.[11]

-

Viability Check: Assess the viability of the vessels by contracting them with a high potassium solution (KPSS).[11]

-

Pre-contraction: Once the tension has returned to baseline, pre-contract the arterial rings with a submaximal concentration of a vasoconstrictor like phenylephrine to achieve a stable contraction plateau.

-

Cumulative Concentration-Response: Add cumulative concentrations of 19(S)-HETE to the bath and record the resulting relaxation.[11]

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and calculate the EC50.

Platelet Aggregation Assay

This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.

Materials:

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Platelet agonist (e.g., Thrombin, ADP)

-

This compound

Procedure:

-

PRP and PPP Preparation: Obtain whole blood in citrate anticoagulant. Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).[12]

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay: Place an aliquot of PRP in a cuvette with a stir bar and incubate at 37°C. Add 19(S)-HETE or vehicle and incubate for a few minutes.[12]

-

Induce Aggregation: Add a platelet agonist (e.g., thrombin) to induce aggregation and record the change in light transmission for several minutes.[7]

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Compare the aggregation in the presence of this compound to the vehicle control to determine the inhibitory effect.

siRNA-Mediated Knockdown of the IP Receptor

This protocol outlines the general workflow for using small interfering RNA (siRNA) to confirm the involvement of the IP receptor in 19(S)-HETE-mediated signaling.

Materials:

-

Cells expressing the IP receptor (e.g., MEG-01)

-

siRNA targeting the IP receptor

-

Non-targeting control siRNA

-

Transfection reagent

Procedure:

-

Validation of Knockdown: Harvest a subset of the cells to confirm the reduction in IP receptor expression by qPCR (for mRNA levels) or Western blotting (for protein levels).

-

Functional Assay: Use the remaining cells to perform a functional assay, such as the cAMP accumulation assay described in section 6.1, to assess the effect of IP receptor knockdown on the cellular response to 19(S)-HETE.[2]

-

Data Analysis: Compare the response to 19(S)-HETE in cells treated with IP receptor siRNA to that in cells treated with the non-targeting control siRNA. A significant reduction in the response confirms the involvement of the IP receptor.

Conclusion

This compound is a multifaceted signaling molecule with significant implications for cardiovascular health. The stereospecific actions of its enantiomers highlight the complexity of arachidonic acid metabolism and its role in physiological regulation. The agonistic effect of 19(S)-HETE on the IP receptor, leading to vasorelaxation and platelet inhibition, presents a potential therapeutic avenue for conditions such as hypertension and thrombosis. Conversely, the antagonistic action of 19(R)-HETE on 20-HETE-mediated vasoconstriction suggests a fine-tuned regulatory system for maintaining vascular tone. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound signaling cascade. Further research is warranted to fully elucidate the receptors and downstream pathways involved in the antagonistic effects of 19(R)-HETE and to explore the physiological and pathophysiological relevance of this important eicosanoid.

References

- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]

- 6. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - US [thermofisher.com]

- 9. promega.com [promega.com]

- 10. agilent.com [agilent.com]

- 11. reprocell.com [reprocell.com]

- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]

- 14. The Typical RNAi Workflow in 5 Steps - Nordic Biosite [nordicbiosite.com]

The Role of 19-Hydroxyeicosatetraenoic Acid (19-HETE) in the Regulation of Renal Blood Flow: A Technical Guide

Introduction

Within the intricate network of autocrine and paracrine signaling molecules that govern renal hemodynamics, the cytochrome P450 (CYP)-derived metabolites of arachidonic acid (AA) have emerged as critical regulators. Among these, 19-hydroxyeicosatetraenoic acid (19-HETE) plays a nuanced but significant role, primarily by modulating the potent vascular effects of its counterpart, 20-HETE. This technical guide provides an in-depth examination of this compound's synthesis, its mechanism of action on the renal vasculature, and its interplay with other vasoactive systems, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Synthesis of this compound in the Kidney

This compound is an ω-1 hydroxylation product of arachidonic acid, synthesized by specific isoforms of the cytochrome P450 enzyme superfamily. While the ω-hydroxylation pathway predominantly produces 20-HETE via CYP4A and CYP4F enzymes, the subterminal hydroxylation to form this compound is also a notable metabolic route in the kidney.[1][2]

In humans, this compound is primarily synthesized by CYP2C19 and CYP2E1, with a lesser contribution from CYP ω-hydroxylases.[3] In contrast, enzymes like rat CYP4F5 and 4F6 tend to produce 17-, 18-, and this compound rather than 20-HETE.[4] The production of this compound occurs in various parts of the kidney, including the preglomerular microvessels and proximal tubules, which are key sites for the regulation of renal blood flow and function.[5][6] The synthesis process begins with the release of arachidonic acid from the cell membrane, which is then metabolized by these CYP enzymes.

References

- 1. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. journals.physiology.org [journals.physiology.org]

cardiovascular effects of 19-Hete metabolites

An In-depth Technical Guide on the Cardiovascular Effects of 19-HETE Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-Hydroxyeicosatetraenoic acid (this compound) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that plays a significant, albeit complex, role in cardiovascular regulation.[1] Unlike its more extensively studied regioisomer, 20-HETE, which is predominantly a vasoconstrictor and pro-inflammatory agent, this compound exhibits a more nuanced profile with both vasorelaxant and potential cardioprotective properties.[2][3][4] This document provides a comprehensive technical overview of the synthesis, molecular mechanisms, and cardiovascular effects of this compound metabolites. It synthesizes current research findings, presents quantitative data in tabular format for clarity, details key experimental protocols, and visualizes critical pathways and workflows to support further research and drug development efforts in this area.

Biosynthesis of this compound

Arachidonic acid is metabolized by various enzymes into a family of bioactive lipids, including hydroxyeicosatetraenoic acids (HETEs). The ω-hydroxylase activity of specific cytochrome P450 enzymes is responsible for producing HETEs hydroxylated near the terminal (ω) end of the fatty acid chain.[5]

-

Enzymatic Pathway : this compound is produced alongside 20-HETE from arachidonic acid, primarily by enzymes belonging to the CYP4A and CYP4F subfamilies.[3][6] In humans, CYP4F2 is a major enzyme for 20-HETE synthesis in the kidney and also produces this compound.[6] Other isoforms, such as CYP4A11, are also involved.[6]

-

Stereospecificity : The synthesis can result in two different stereoisomers, 19(S)-HETE and 19(R)-HETE, which can have distinct biological activities.[1][7] For instance, the vasorelaxant and platelet-inhibiting effects are primarily attributed to the 19(S)-HETE enantiomer.[1]

Cardiovascular Effects of this compound

Vascular Effects

The vascular actions of this compound are multifaceted, with studies reporting both vasodilation and, less commonly, weak vasoconstriction. The predominant and most well-characterized effect is vasorelaxation.

-

Vasodilation : 19(S)-HETE is a potent vasodilator.[1] It induces relaxation in various vascular beds, including mouse mesenteric arteries and the thoracic aorta.[1] A key finding is that this vasorelaxant effect is independent of cyclooxygenase (COX-1/2) activity, distinguishing it from other eicosanoids whose vascular effects can be mediated by prostanoid synthesis.[1] The mechanism involves the activation of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic AMP (cAMP).[1]

-

Antagonism of 20-HETE : this compound is known to antagonize the vasoconstrictor actions of 20-HETE.[4] This functional opposition suggests that the balance between this compound and 20-HETE production could be a critical determinant of vascular tone and blood pressure.[4] Animal models of 20-HETE-dependent hypertension show a normalization of blood pressure when treated with this compound analogs.[4]

-

Renal Vasculature : In the kidney, this compound is the primary CYP450 metabolite of arachidonic acid released under basal conditions.[1] Early studies in isolated rabbit kidneys suggested it could reduce perfusion pressure, an effect interpreted as vasodilation that was dependent on COX enzymes.[1] However, more direct measurements using wire myography have confirmed a direct, COX-independent vasorelaxant effect.[1]

Cardiac Effects

Research into the direct cardiac effects of this compound has focused on its potential to mitigate pathological cardiac hypertrophy.

-

Cardioprotection against Hypertrophy : Both 19(R)-HETE and 19(S)-HETE have been shown to protect against angiotensin II (Ang II)-induced cellular hypertrophy in cardiomyocyte cell lines (H9c2).[7] The S-enantiomer, 19(S)-HETE, appears to be preferentially protective.[7]

-

Mechanism of Cardioprotection : The protective mechanism involves the inhibition of pro-hypertrophic and pro-inflammatory pathways. This compound enantiomers decrease the formation of mid-chain HETEs (e.g., 12-HETE, 15-HETE), inhibit the catalytic activity of CYP1B1, and reduce the expression of inflammatory enzymes like COX-2 and lipoxygenases (LOX).[7] They also decrease the expression of inflammatory cytokines such as IL-6 and IL-8.[7]

Effects on Platelets

Similar to its vascular effects, 19(S)-HETE influences platelet function through the IP receptor pathway.

-

Inhibition of Platelet Aggregation : 19(S)-HETE effectively blocks thrombin-induced platelet aggregation.[1] This action is mediated by the IP receptor, as the effect is absent in platelets from mice lacking this receptor.[1] This positions 19(S)-HETE as an endogenous anti-thrombotic agent.

Molecular Mechanisms and Signaling Pathways

The primary signaling pathway for the vasodilatory and anti-platelet effects of 19(S)-HETE has been clearly identified.

-

IP Receptor Activation : 19(S)-HETE acts as a direct agonist on the G-protein coupled prostacyclin (IP) receptor.[1] This activation is specific to the S-enantiomer, as 19(R)-HETE is inactive at this receptor.[1]

-

cAMP-Mediated Signaling : Binding of 19(S)-HETE to the IP receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP.[1] The resulting increase in intracellular cAMP levels mediates the downstream effects, including smooth muscle relaxation and inhibition of platelet activation.[1] This entire process is independent of COX enzyme activity.[1]

digraph "19_S_HETE_Signaling_Pathway" {

graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12, label="19(S)-HETE Signaling Pathway for Vasodilation", fontcolor="#202124", labelloc=t, width=7.6, size="7.6,!", ratio=fill];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes

AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"];

CYP450 [label="CYP4A / CYP4F\nEnzymes", fillcolor="#F1F3F4", fontcolor="#202124"];

HETE19 [label="19(S)-HETE", fillcolor="#FBBC05", fontcolor="#202124"];

IPR [label="Prostacyclin\n(IP) Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Gs [label="Gs Protein", fillcolor="#4285F4", fontcolor="#FFFFFF"];

AC [label="Adenylyl Cyclase", fillcolor="#4285F4", fontcolor="#FFFFFF"];

cAMP [label="cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"];

PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Vaso [label="Vasodilation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Platelet [label="Platelet Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

AA -> CYP450 [label="Metabolism"];

CYP450 -> HETE19;

HETE19 -> IPR [label="Binds &\nActivates"];

IPR -> Gs [label="Activates"];

Gs -> AC [label="Activates"];

AC -> cAMP [label="Converts ATP to"];

cAMP -> PKA [label="Activates"];

PKA -> Vaso;

PKA -> Platelet;

}

Caption: Opposing cardiovascular actions of this compound and 20-HETE metabolites.

Quantitative Data Summary

The following tables summarize key quantitative data from published studies, providing a basis for comparison and experimental design.

Table 1: In Vitro Potency of 19(S)-HETE

| Parameter | Cell/System | Value (EC₅₀) | Reference |

| :--- | :--- | :--- | :--- |

| cAMP Accumulation | MEG-01 cells | 520 nM |[1] |

| IP Receptor Activation | Heterologous expression system | 567 nM |[1] |

Table 2: Inhibitory Constants (Kᵢ) of this compound Synthetic Analogues

| Analogue | Target Enzyme | Value (Kᵢ) | Inhibition Mode | Reference |

| :--- | :--- | :--- | :--- | :--- |

| 19(R)-HETE Analogue | CYP1A1 | 15.7 ± 4.4 nM | Noncompetitive |[8] |

| 19(S)-HETE Analogue | CYP1A1 | 6.1 ± 1.5 nM | Noncompetitive |[8] |

| 19(R)-HETE Analogue | CYP1B1 | 26.1 ± 2.9 nM | Noncompetitive |[8] |

| 19(S)-HETE Analogue | CYP1B1 | 9.1 ± 1.8 nM | Noncompetitive |[8] |

Table 3: In Vitro and In Vivo Dosing

| Compound | Model System | Dose/Concentration | Observed Effect | Reference |

| :--- | :--- | :--- | :--- | :--- |

| 19(R/S)-HETE | H9c2 cells | 20 µM | Protection against Ang II-induced hypertrophy |[7] |

| this compound Analogue (13) | Cyp4a14(-/-) hypertensive mice | 10 mg/Kg (IP, daily) | Normalization of systolic blood pressure |[4] |

Experimental Protocols

Vascular Reactivity Assessment (Wire Myography)

This protocol is used to directly measure the effect of this compound on vascular tone.

-

Vessel Isolation : Euthanize a mouse (e.g., C57BL/6) and carefully dissect second-order mesenteric arteries or the thoracic aorta in cold, oxygenated physiological salt solution (PSS).

-

Mounting : Cut arterial segments (approx. 2 mm in length) and mount them on two tungsten wires (40 µm diameter) in the chamber of a wire myograph system (e.g., DMT).

-

Equilibration : Equilibrate the segments in PSS at 37°C, gassed with 95% O₂ / 5% CO₂, for 30-60 minutes under a normalized passive tension.

-

Viability Check : Test vessel viability by contracting with a high-potassium solution (KPSS) followed by a contracting agonist like phenylephrine (PE, ~1 µM) and then relaxing with acetylcholine (ACh, ~10 µM) to confirm endothelial integrity.

-

Contraction and Relaxation : Wash out the agents and allow the vessel to return to baseline. Pre-contract the arterial segment to ~80% of its maximal response with PE.

-

Data Acquisition : Once a stable contraction plateau is reached, add cumulative concentrations of 19(S)-HETE to the chamber. Record the changes in isometric tension. Relaxation is typically expressed as a percentage reversal of the pre-contraction.

-

Controls : Perform parallel experiments in vessels from IP receptor knockout mice to confirm the receptor's role.[1] To test for COX-dependency, pre-incubate vessels with indomethacin (10 µM) for 30 minutes before pre-contraction.[1]

Caption: Step-by-step workflow for assessing this compound's effect on vascular reactivity.

Cellular Hypertrophy Assay

This protocol assesses the ability of this compound to protect against agonist-induced cardiomyocyte hypertrophy.

-

Cell Culture : Culture H9c2 rat cardiomyoblasts or RL-14 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Treatment : Seed cells to an appropriate confluency. Treat cells with the hypertrophic agonist Angiotensin II (10 µM) in the absence or presence of 19(R)-HETE or 19(S)-HETE (20 µM) for 24 hours.[7] A vehicle control group should be included.

-

Assessment of Hypertrophy :

-

Cell Size : Measure changes in cell surface area using microscopy and image analysis software (e.g., ImageJ).

-

Hypertrophic Markers : Isolate RNA and protein from the cells. Use real-time PCR (RT-PCR) to quantify the mRNA expression of hypertrophic markers like atrial natriuretic peptide (ANP) and the β/α-myosin heavy chain ratio.[7] Use Western blotting to measure protein levels if required.

-

Mechanistic Analysis :

-

Inflammatory Markers : Use RT-PCR to measure mRNA levels of IL-6 and IL-8.[7]

-

Enzyme Expression : Use Western blotting to determine the protein expression of COX-2, 5-LOX, 12-LOX, and 15-LOX.[7]

-

Metabolite Analysis : Use liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of various HETE metabolites in the cell culture supernatant to confirm changes in arachidonic acid metabolism.[7]

Conclusion and Future Directions

The this compound family of metabolites, particularly 19(S)-HETE, are emerging as important endogenous regulators of cardiovascular function with a generally protective profile. Its ability to induce vasodilation, inhibit platelet aggregation, and protect against cardiac hypertrophy makes it and its signaling pathway attractive targets for therapeutic development.[1][7] The clear antagonism of the pro-hypertensive actions of 20-HETE further highlights its potential role in diseases like hypertension.[4]

Future research should focus on:

-

Developing stable, potent, and selective agonists for the this compound/IP receptor pathway for treating hypertension and thrombotic disorders.

-

Investigating the long-term in vivo effects of modulating this compound levels on cardiovascular remodeling and heart failure.

-

Elucidating the regulation of CYP enzymes that control the balance between this compound and 20-HETE synthesis in various disease states.

References

- 1. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19-Hydroxyeicosatetraenoic acid analogs: Antagonism of 20-hydroxyeicosatetraenoic acid-induced vascular sensitization and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Pharmacology of Inflammation Resolution in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 7. S- Enantiomer of 19-Hydroxyeicosatetraenoic Acid Preferentially Protects Against Angiotensin II-Induced Cardiac Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

19-Hydroxyeicosatetraenoic Acid (19-HETE) in Inflammatory Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-Hydroxyeicosatetraenoic acid (19-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid with emerging significance in the modulation of inflammatory processes. Unlike its pro-inflammatory counterpart, 20-HETE, this compound, particularly the 19(S)-HETE stereoisomer, exhibits properties consistent with an anti-inflammatory and pro-resolving role. This is primarily mediated through its action as an agonist of the prostacyclin (IP) receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule with broad anti-inflammatory effects. This technical guide provides a comprehensive overview of this compound's biosynthesis, its signaling pathways in the context of inflammation, and its potential as a therapeutic target. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to this compound

This compound is a subterminal hydroxyeicosatetraenoic acid produced from arachidonic acid by various CYP enzymes.[1] It exists as two main stereoisomers, 19(S)-HETE and 19(R)-HETE, which can exhibit different biological activities. While 20-HETE is well-characterized as a pro-inflammatory and vasoconstrictive agent, this compound is increasingly recognized for its opposing, potentially beneficial effects in the context of inflammation and cardiovascular homeostasis.[2][3]

Biosynthesis and Metabolism of this compound

This compound is synthesized from arachidonic acid primarily by CYP enzymes of the 4A and 4F families, as well as CYP2E1.[4][5] Notably, CYP2E1 metabolizes arachidonic acid to a mixture of 19(S)-HETE and 19(R)-HETE.[2] The expression and activity of these enzymes can be modulated by various physiological and pathological stimuli, thereby influencing the local production of this compound.

Figure 1: Biosynthesis pathway of this compound from arachidonic acid by cytochrome P450 enzymes.

Role in Inflammatory Processes

The primary anti-inflammatory mechanism of this compound, specifically 19(S)-HETE, is its agonistic activity at the prostacyclin (IP) receptor.[3][6] Activation of the IP receptor, a Gs-coupled G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[6] Elevated cAMP is a potent inhibitor of inflammatory responses in various immune cells, including macrophages and neutrophils.

Signaling Pathway of 19(S)-HETE

References

- 1. 20-HETE Activates the Transcription of Angiotensin-Converting Enzyme via Nuclear Factor-κB Translocation and Promoter Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Administration of a 20-HETE synthesis inhibitor improves outcome in a rat model of pediatric traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Stereospecific Biological Activities of 19(S)-HETE and 19(R)-HETE

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyeicosatetraenoic acids (HETEs) are a class of signaling lipids derived from arachidonic acid by cytochrome P450 (CYP) enzymes. Among these, 19-HETE exists as two stereoisomers, 19(S)-HETE and 19(R)-HETE, which exhibit distinct and sometimes opposing biological activities. This technical guide provides a comprehensive comparison of these enantiomers, detailing their synthesis, signaling pathways, and quantitative biological effects, supported by experimental methodologies and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Biosynthesis of 19(S)-HETE and 19(R)-HETE

The primary route of this compound synthesis is through the ω-1 hydroxylation of arachidonic acid by cytochrome P450 enzymes. Notably, CYP2E1 has been identified as a key enzyme in this process, producing a stereospecific mixture of approximately 70% 19(S)-HETE and 30% 19(R)-HETE.[1][2] This inherent stereoselectivity in biosynthesis lays the foundation for the differential physiological roles of the two enantiomers.

Comparative Biological Activities: A Tabular Summary

The distinct biological activities of 19(S)-HETE and 19(R)-HETE are summarized below, with quantitative data presented for direct comparison.

Table 1: Receptor Interactions and Second Messenger Activation

| Target | Enantiomer | Activity | Quantitative Metric | Value | Reference |

| Prostacyclin (IP) Receptor | 19(S)-HETE | Full Orthosteric Agonist | EC50 (cAMP induction in MEG-01 cells) | 520 nM | [3][4][5][6] |

| EC50 (IP receptor activation in COS-1 cells) | 567 nM | [3][4][5][6] | |||

| Ki (displacement of 3H-iloprost) | 660 nM | [7] | |||

| 19(R)-HETE | Inactive | - | - | [3] |

Table 2: Effects on Vascular Tone and Platelet Function

| Biological Effect | Enantiomer | Effect | Quantitative Metric | Value | Reference |

| Vasorelaxation | 19(S)-HETE | Potent Vasodilator | - | - | [3][4] |

| 19(R)-HETE | Potent Vasodilator | - | - | [1][2] | |

| Antagonism of 20-HETE-induced Vasoconstriction | 19(S)-HETE | Inactive | - | - | [1] |

| 19(R)-HETE | Complete Blockade | at 1 µM | - | [1] | |

| Platelet Aggregation | 19(S)-HETE | Inhibition | - | - | [3][4] |

| 19(R)-HETE | Not Reported | - | - |

Table 3: Enzymatic Regulation

| Enzyme | Enantiomer | Effect | Quantitative Metric | Value | Reference |

| Renal Na+/K+-ATPase | 19(S)-HETE | Stimulation | EC50 | 3 x 10-7 M | [8] |

| 19(R)-HETE | No Effect | at 10-6 M | - | [8] | |

| Cytochrome P450 1B1 (CYP1B1) | 19(S)-HETE | Noncompetitive Inhibitor | Ki | 37.3 nM | [9] |

| 19(R)-HETE | Noncompetitive Inhibitor | Ki | 89.1 nM | [9] |

Table 4: Cardioprotective Effects

| Condition | Enantiomer | Effect | Notes | Reference |

| Angiotensin II-induced Cardiac Hypertrophy | 19(S)-HETE | Protective | Preferentially protects | |

| 19(R)-HETE | Protective | - |

Signaling Pathways and Mechanisms of Action

The divergent biological effects of the this compound enantiomers stem from their distinct interactions with cellular signaling components.

19(S)-HETE: Prostacyclin Receptor (IP) Agonism

19(S)-HETE acts as a full orthosteric agonist at the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR).[3][7] Binding of 19(S)-HETE to the IP receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is responsible for its potent vasodilatory and anti-platelet aggregation effects.[3][4]

19(R)-HETE: Antagonism of 20-HETE

In contrast to its S-enantiomer, 19(R)-HETE does not activate the IP receptor.[3] Its primary characterized role in the vasculature is the antagonism of the vasoconstrictor effects of 20-HETE.[1] While the precise mechanism and the identity of a specific 20-HETE receptor are still under investigation, it is proposed that 19(R)-HETE competitively inhibits the binding of 20-HETE to its putative receptor on vascular smooth muscle cells, thereby preventing vasoconstriction.

Experimental Methodologies

A summary of the key experimental protocols used to elucidate the biological activities of this compound enantiomers is provided below.

Prostacyclin (IP) Receptor Binding and Activation Assay

Objective: To determine the binding affinity and functional activation of the IP receptor by this compound enantiomers.

Methodology:

-

Cell Culture and Transfection: A suitable cell line, such as COS-1 or HEK293, is transiently transfected with a plasmid encoding the human IP receptor.

-

Radioligand Binding Assay:

-

Membranes from transfected cells are incubated with a radiolabeled IP receptor agonist (e.g., 3H-iloprost) in the presence of varying concentrations of unlabeled 19(S)-HETE or 19(R)-HETE.

-

The reaction is terminated, and the amount of bound radioligand is quantified using scintillation counting.

-

The inhibition constant (Ki) is calculated from competitive binding curves.

-

-

cAMP Accumulation Assay:

-

Intact transfected cells are stimulated with different concentrations of 19(S)-HETE or 19(R)-HETE.

-

Intracellular cAMP levels are measured using commercially available ELISA or HTRF kits.

-

The half-maximal effective concentration (EC50) is determined from the dose-response curve.

-

Renal Na+/K+-ATPase Activity Assay

Objective: To assess the effect of this compound enantiomers on the activity of renal Na+/K+-ATPase.

Methodology:

-

Enzyme Preparation: Na+/K+-ATPase is partially purified from renal cortical microsomes of a suitable animal model (e.g., rat).

-

Enzyme Reaction:

-

The purified enzyme is incubated in a reaction buffer containing ATP, Mg2+, Na+, and K+ ions, along with varying concentrations of 19(S)-HETE or 19(R)-HETE.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

-

Phosphate Quantification: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is measured using a colorimetric method (e.g., Fiske-Subbarow method).

-

Data Analysis: The specific activity of Na+/K+-ATPase is calculated, and the EC50 for stimulation is determined from the dose-response curve.

Cytochrome P450 1B1 (CYP1B1) Inhibition Assay

Objective: To determine the inhibitory potency of this compound enantiomers on CYP1B1 activity.

Methodology:

-

Enzyme Source: Recombinant human CYP1B1 is used as the enzyme source.

-

Fluorometric Assay:

-

The assay is performed in a microplate format. The reaction mixture contains a phosphate buffer, a fluorescent substrate (e.g., 7-ethoxyresorufin), and varying concentrations of 19(S)-HETE or 19(R)-HETE.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

-

Fluorescence Measurement: The formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.

-

Data Analysis: The rate of reaction is calculated, and the inhibition constant (Ki) is determined by non-linear regression analysis of the inhibition data.

Conclusion and Future Directions

The stereospecific biological activities of 19(S)-HETE and 19(R)-HETE highlight the importance of chirality in lipid signaling. 19(S)-HETE primarily acts as a vasodilator and anti-platelet agent through IP receptor activation, while 19(R)-HETE functions as an antagonist to the vasoconstrictor 20-HETE. Both enantiomers exhibit inhibitory effects on CYP1B1 and show promise in cardioprotection.

For drug development professionals, the distinct profiles of these enantiomers offer opportunities for targeted therapeutic interventions. For instance, stable analogs of 19(S)-HETE could be explored for conditions requiring vasodilation and platelet inhibition, such as pulmonary hypertension or thrombosis. Conversely, 19(R)-HETE analogs could be developed to counteract the pathological effects of 20-HETE in certain cardiovascular diseases.

Further research is warranted to fully elucidate the receptor and signaling mechanism for 19(R)-HETE's antagonism of 20-HETE. A deeper understanding of the tissue-specific expression and regulation of the CYP enzymes responsible for this compound synthesis will also be crucial in unraveling their physiological and pathophysiological roles. This in-depth knowledge will be instrumental in the rational design of novel therapeutics targeting these potent lipid mediators.

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor | PLOS One [journals.plos.org]

- 5. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 19(S)-hydroxyeicosatetraenoic acid is a potent stimulator of renal Na+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of 19-(S/R)Hydroxyeicosatetraenoic Acid as the First Endogenous Noncompetitive Inhibitor of Cytochrome P450 1B1 with Enantioselective Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

19-Hete: An Endogenous Regulator of CYP1B1 and a Potential Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cytochrome P450 1B1 (CYP1B1) is a key enzyme in the metabolism of both endogenous and exogenous compounds, and its overexpression is strongly associated with the progression of various cancers and other diseases. This has made CYP1B1 a compelling target for therapeutic intervention. Emerging research has identified 19-hydroxyeicosatetraenoic acid (19-HETE), an arachidonic acid metabolite, as the first known endogenous noncompetitive inhibitor of CYP1B1. This guide provides a comprehensive overview of the role of this compound as a CYP1B1 inhibitor, its mechanism of action, and its downstream effects on critical signaling pathways implicated in oncogenesis. We present quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CYP1B1 and its Role in Disease

Cytochrome P450 1B1 (CYP1B1) is a member of the cytochrome P450 superfamily of enzymes, primarily expressed in extrahepatic tissues.[1] It plays a crucial role in the phase I metabolism of a wide range of substrates, including steroid hormones, fatty acids, and procarcinogens.[2][3] Notably, CYP1B1 is overexpressed in a multitude of human cancers, including those of the breast, ovary, prostate, and colon, while its expression in corresponding normal tissues is often minimal.[4][5] This differential expression makes CYP1B1 an attractive target for cancer therapy.

The oncogenic role of CYP1B1 is attributed to several mechanisms:

-

Activation of Procarcinogens: CYP1B1 metabolizes procarcinogens, such as polycyclic aromatic hydrocarbons found in tobacco smoke and grilled foods, into their carcinogenic forms, which can then bind to DNA and initiate mutations.[2]

-

Hormone Metabolism: It catalyzes the 4-hydroxylation of estrogens to produce catechol estrogens, which can lead to the formation of reactive quinones that damage DNA and contribute to hormone-related cancers.[2]

-

Promotion of Cell Proliferation and Metastasis: Overexpression of CYP1B1 has been shown to enhance cancer cell proliferation, migration, and invasion.[4][5] It is implicated in the induction of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]

-

Activation of Pro-oncogenic Signaling Pathways: CYP1B1 can activate signaling pathways known to drive cancer progression, such as the Wnt/β-catenin pathway.[5][6]

This compound: An Endogenous CYP1B1 Inhibitor

19-hydroxyeicosatetraenoic acid (this compound) is a metabolite of arachidonic acid, produced through the action of cytochrome P450 enzymes.[2] It has been identified as the first endogenous, noncompetitive inhibitor of CYP1B1.[7] This discovery has significant implications, suggesting a natural mechanism for regulating CYP1B1 activity and a potential avenue for therapeutic development.

Mechanism of Inhibition

Studies have shown that this compound inhibits CYP1B1 in a noncompetitive manner, meaning it binds to a site on the enzyme distinct from the active site where substrates bind.[7] This binding induces a conformational change in the enzyme, reducing its catalytic efficiency.

Enantioselective Activity

This compound exists as two enantiomers, 19(S)-HETE and 19(R)-HETE. Research has demonstrated that the inhibitory activity of this compound against CYP1B1 is enantioselective, with the 19(S)-HETE enantiomer being a more potent inhibitor than the 19(R)-HETE enantiomer.[7]

Quantitative Data on this compound Inhibition of CYP1B1

The inhibitory potency of this compound and its synthetic analogs against CYP1B1 has been quantified using various assays. The following tables summarize the key quantitative data.

| Inhibitor | Enzyme | Inhibition Constant (Ki) | Mode of Inhibition |

| 19(S)-HETE | Human recombinant CYP1B1 | 37.3 nM | Noncompetitive |

| 19(R)-HETE | Human recombinant CYP1B1 | 89.1 nM | Noncompetitive |

| Synthetic 19(S)-HETE analog | Recombinant human CYP1B1 | 9.1 ± 1.8 nM | Noncompetitive |

| Synthetic 19(R)-HETE analog | Recombinant human CYP1B1 | 26.1 ± 2.9 nM | Noncompetitive |

| Table 1: Inhibitory constants of this compound enantiomers and their synthetic analogs for CYP1B1. Data sourced from[7][8]. |

| Compound | Cell Line | Effect | EC50 |

| 19(S)-HETE | MEG-01 (human megakaryoblastic leukemia) | cAMP accumulation | 520 nM |

| Table 2: Bioactivity of 19(S)-HETE in a cellular context. Data sourced from[2]. |

Signaling Pathways Modulated by this compound via CYP1B1 Inhibition

The inhibition of CYP1B1 by this compound has downstream consequences on cellular signaling pathways that are critical for cancer progression.

The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Studies have shown that CYP1B1 can activate the Wnt/β-catenin pathway.[5][6] Overexpression of CYP1B1 leads to increased levels of β-catenin and its downstream target, cyclin D1, a key regulator of the cell cycle.[6] Conversely, inhibition of CYP1B1 reduces the expression of these proteins.[6] By inhibiting CYP1B1, this compound is postulated to suppress the Wnt/β-catenin pathway, thereby reducing cancer cell proliferation.

Epithelial-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire mesenchymal characteristics, including increased motility and invasiveness, which are critical for cancer metastasis.[5] CYP1B1 has been shown to induce EMT by upregulating key transcription factors such as ZEB2, SNAI1, and TWIST1.[5] Inhibition of CYP1B1 would be expected to reverse these effects, thereby suppressing the metastatic potential of cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and CYP1B1.

CYP1B1 Activity Assay (7-Ethoxyresorufin O-deethylation - EROD)

This assay measures the catalytic activity of CYP1B1 by quantifying the conversion of the weakly fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product resorufin.

Materials:

-

Recombinant human CYP1B1 enzyme

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

7-ethoxyresorufin

-

NADPH

-

Resorufin (for standard curve)

-

Methanol (for stopping the reaction)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~530-570 nm, Emission: ~585-590 nm)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of 7-ethoxyresorufin in DMSO. The final concentration in the assay is typically around 2 µM.

-

Prepare a stock solution of NADPH in buffer.

-

Prepare a series of resorufin standards of known concentrations in the assay buffer to generate a standard curve.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer

-

MgCl₂

-

Recombinant CYP1B1 enzyme

-

This compound or other inhibitors at various concentrations (or vehicle control)

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 7-ethoxyresorufin to each well and mix.

-

Initiate the enzymatic reaction by adding NADPH to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), protected from light.

-

-

Stop Reaction:

-

Stop the reaction by adding cold methanol to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence of resorufin in each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme or NADPH).

-

Use the resorufin standard curve to convert fluorescence units to the amount of product formed.

-

Calculate the enzyme activity (e.g., in pmol/min/pmol CYP1B1).

-

For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine IC₅₀ or Kᵢ values.

-

Western Blotting for CYP1B1 and Signaling Proteins

Western blotting is used to detect and quantify the levels of specific proteins in a sample.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CYP1B1, anti-β-catenin, anti-cyclin D1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Lyse cells or tissues in lysis buffer on ice.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane several times with TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane several times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

-

Imaging:

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

This compound stands out as a novel endogenous regulator of CYP1B1, offering a new perspective on the physiological control of this important enzyme. Its noncompetitive and enantioselective inhibition of CYP1B1 highlights its potential as a lead compound for the development of new therapeutic agents targeting cancer and other diseases associated with CYP1B1 overexpression. The ability of this compound to modulate pro-oncogenic signaling pathways, such as the Wnt/β-catenin pathway, further underscores its therapeutic potential.

Future research should focus on several key areas:

-

In vivo studies: Evaluating the efficacy of this compound and its synthetic analogs in animal models of cancer to validate its therapeutic potential.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs to optimize their drug-like properties.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing novel this compound analogs to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Elucidation of Downstream Effects: Further investigating the detailed molecular mechanisms by which this compound-mediated inhibition of CYP1B1 affects various cellular processes, including cell proliferation, apoptosis, and metastasis.

References

- 1. Activation of the Wnt/β-catenin/CYP1B1 pathway alleviates oxidative stress and protects the blood-brain barrier under cerebral ischemia/reperfusion conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic Acid Metabolite 19(S)-HETE Induces Vasorelaxation and Platelet Inhibition by Activating Prostacyclin (IP) Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. CYP1B1 Enhances Cell Proliferation and Metastasis through Induction of EMT and Activation of Wnt/β-Catenin Signaling via Sp1 Upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP1B1 Activates Wnt/β-Catenin Signaling through Suppression of Herc5-Mediated ISGylation for Protein Degradation on β-Catenin in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]

An In-Depth Technical Guide on the Tissue-Specific Biosynthesis of 19-Hydroxyeicosatetraenoic Acid (19-HETE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxyeicosatetraenoic acid (19-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1] As a member of the eicosanoid family, this compound plays a significant role in various physiological and pathophysiological processes, including the regulation of vascular tone, renal function, and inflammation. Its tissue-specific biosynthesis is a critical determinant of its localized effects. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis, including the enzymes involved, their tissue distribution, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Tissue-Specific Biosynthesis of this compound

The production of this compound is primarily catalyzed by ω-1 hydroxylation of arachidonic acid by specific cytochrome P450 (CYP) enzymes. The expression and activity of these enzymes vary significantly across different tissues, leading to the tissue-specific biosynthesis of this compound.

Key Enzymes and Their Tissue Distribution

Several CYP450 subfamilies are involved in the synthesis of this compound, with varying contributions depending on the tissue.

-

CYP4A and CYP4F Subfamilies: These are the primary enzymes responsible for the ω- and ω-1 hydroxylation of arachidonic acid. While they predominantly produce 20-HETE (ω-hydroxylation), they also generate this compound as a minor product.[2][3]

-

CYP2E1: This enzyme, found in the liver and kidneys, exhibits ω-1 hydroxylase activity on arachidonic acid, with this compound being a major product.[5] Under conditions of CYP2E1 induction, its contribution to this compound synthesis can be significant.[5]

-

CYP1A1 and CYP1A2: These enzymes, present in the liver and other extrahepatic tissues like the lung, primarily have ω-1 hydroxylase activity, yielding this compound.[6]

-

CYP2U1: Found in the brain and thymus, this enzyme metabolizes arachidonic acid to both this compound and 20-HETE.

-

CYP2J9: An isoform identified in the brain that can also synthesize this compound.

The kidney is recognized as a primary site of this compound production, where it is one of the most abundant HETEs released under basal conditions.[7] The liver also demonstrates significant capacity for this compound synthesis due to the high expression of various CYP450 enzymes.[3] Other tissues, including the lung and brain, contribute to the overall pool of this compound.[4][8]

Quantitative Data on this compound Biosynthesis

Quantifying the levels of this compound in different tissues and the kinetic parameters of the enzymes involved is crucial for understanding its physiological relevance.

Table 1: Relative Production and Kinetic Parameters for this compound Synthesis

| Enzyme | Tissue/System | Product Ratio (this compound : Other HETEs) | Vmax (nmol/min/nmol P450) | Km (µM) | Reference(s) |

| CYP4A11 (human) | Recombinant | ~10:90 (this compound:20-HETE) | Not specified | Not specified | [2] |

| CYP2E1 (rabbit) | Reconstituted | This compound is a major product (46% of total metabolites); ~7:3 (19(S)-HETE:19(R)-HETE) | 5 | 62 | [5] |

Note: Comprehensive quantitative data on the absolute concentrations of this compound in various human tissues is limited in the currently available literature. The provided data focuses on the relative production by specific enzymes.

Signaling Pathway of 19(S)-HETE

19(S)-HETE, a specific stereoisomer of this compound, has been identified as a potent signaling molecule that exerts its effects through a G-protein coupled receptor (GPCR) pathway.

Signaling Mechanism:

-

Receptor Binding: 19(S)-HETE acts as a full orthosteric agonist for the prostacyclin (IP) receptor.[7]

-

G-Protein Activation: Binding of 19(S)-HETE to the IP receptor activates the stimulatory G-protein, Gs.[7]

-

Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

Downstream Effects: Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in physiological responses such as vasorelaxation and inhibition of platelet aggregation.[7]

References

- 1. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 20-HETE and Blood Pressure Regulation: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of 19(S)-, 19(R)-, and 18(R)-hydroxyeicosatetraenoic acids by alcohol-inducible cytochrome P450 2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lipidmaps.org [lipidmaps.org]

- 8. The effect of isoniazid on CYP2E1- and CYP4A-mediated hydroxylation of arachidonic acid in the rat liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physiological Concentrations and Signaling of 19-HETE in Plasma

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 19-hydroxyeicosatetraenoic acid (19-HETE), focusing on its physiological concentrations in plasma, detailed experimental protocols for its quantification, and its key signaling pathways. This document is intended to serve as a valuable resource for researchers in cardiovascular and renal physiology, as well as professionals involved in drug development targeting eicosanoid signaling.

Physiological Concentrations of this compound in Plasma